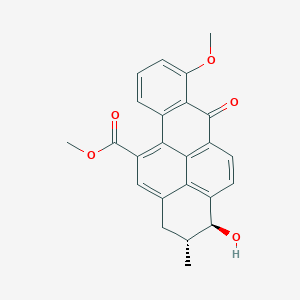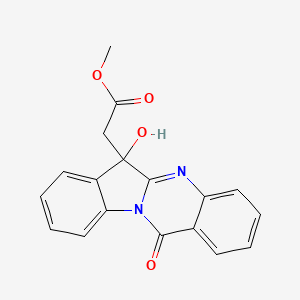
Phaitanthrins B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phaitanthrins B is a natural product found in Phaius mishmensis with data available.
Aplicaciones Científicas De Investigación
Anti-Mycobacterial Properties
Phaitanthrin derivatives have been synthesized to evaluate their anti-mycobacterial activity, particularly against multi-drug resistant tuberculosis (MDR-TB). These compounds show high affinity for the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in the bacterium, highlighting their potential as effective anti-microbial agents (Kamal et al., 2015).
Cytotoxic Properties
Phaitanthrin A and other analogues isolated from Phaius mishmensis exhibit cytotoxicity against various human cancer cell lines, suggesting their potential in cancer research. This indicates that Phaitanthrin B might have similar properties and potential applications in developing anticancer therapies (Jao et al., 2008).
Synthetic Approaches
Innovative synthetic methodologies for Phaitanthrin B and its derivatives have been developed. For instance, the biomimetic synthesis of Phaitanthrin E, involving the fragmentation of an sp3 carbon-carbon bond, highlights the intricate chemical processes that can be utilized to synthesize these compounds (Vaidya & Argade, 2015).
Enantioselective Synthesis
The first asymmetric synthesis of (S)-Phaitanthrin A and its derivatives using a catalytic aldol reaction of Tryptanthrin and ketones has been reported. This approach expands the possibilities for the synthesis of enantiomerically pure forms of Phaitanthrin B, which could be crucial for specific biomedical applications (Kang et al., 2013).
Cytotoxicity Evaluation
Studies have demonstrated the significant cytotoxicity of Phaitanthrin A against certain cell lines, implying that similar compounds like Phaitanthrin B might have applications in the study of cell growth and death mechanisms (Chang et al., 2015).
Alkaloid Enantiomers
Research on the enantiomers of Phaitanthrin A, a compound related to Phaitanthrin B, provides insights into the stereochemical aspects of these alkaloids, which can be crucial for understanding their biological activities and potential applications (Liu et al., 2016).
Propiedades
Nombre del producto |
Phaitanthrins B |
|---|---|
Fórmula molecular |
C18H14N2O4 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
methyl 2-(6-hydroxy-12-oxoindolo[2,1-b]quinazolin-6-yl)acetate |
InChI |
InChI=1S/C18H14N2O4/c1-24-15(21)10-18(23)12-7-3-5-9-14(12)20-16(22)11-6-2-4-8-13(11)19-17(18)20/h2-9,23H,10H2,1H3 |
Clave InChI |
CGMNLIDQBYRXFP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O)O |
Sinónimos |
phaitanthrin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



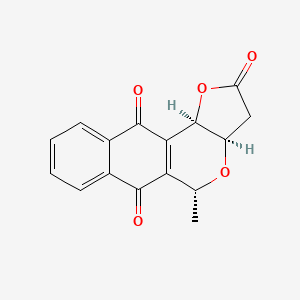
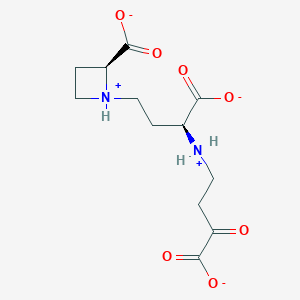
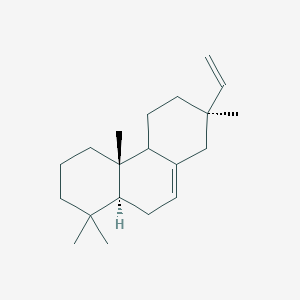
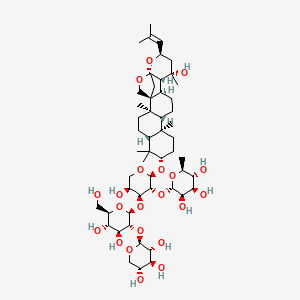
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
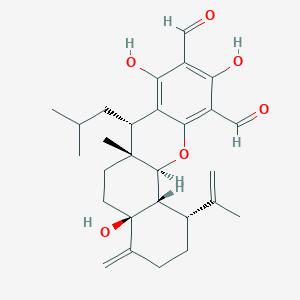
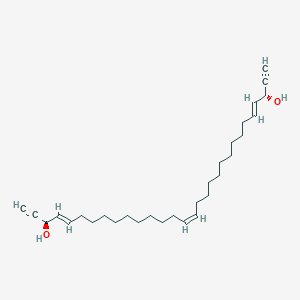
![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)
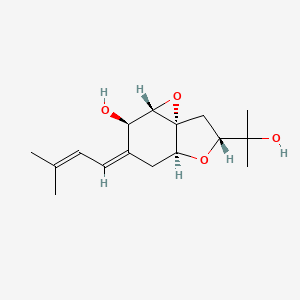
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)
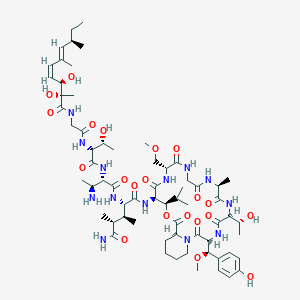
![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)
